molecular formula C18H18N4O3S B2573897 N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 422532-99-8

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2573897
CAS No.: 422532-99-8
M. Wt: 370.43
InChI Key: XAGYLOLVFAUXHG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic quinazoline derivative supplied for research purposes. Quinazoline-based compounds are a significant class of heterocycles in medicinal chemistry research, noted for their diverse biological activities. For instance, related 4-anilinoquinazoline structures have been investigated as potent inducers of apoptosis and inhibitors of cell proliferation . The structure of this compound, which features a sulfanyl linker and a 4-nitrophenyl group, may be of interest in exploring structure-activity relationships. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent findings on this and related chemical entities.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-25-11-10-19-17-15-4-2-3-5-16(15)20-18(21-17)26-12-13-6-8-14(9-7-13)22(23)24/h2-9H,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGYLOLVFAUXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Nitrophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 4-nitrobenzyl thiol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder, acidic conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Case Study :
In vitro tests on lung cancer cell lines showed that derivatives of quinazoline significantly reduced cell viability and induced apoptosis through the activation of caspases, suggesting a potential mechanism for their anticancer activity .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Several studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances its ability to penetrate bacterial membranes.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values for common pathogens, indicating effective concentrations for potential therapeutic use .

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further modifications, making it useful in the development of more complex molecules.

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of hybrid molecules that combine quinazoline with other pharmacophores. For instance, researchers have explored its use in creating new antihypertensive agents by coupling it with various amines and acids.

Case Study :
A recent synthetic route involved reacting this compound with different carboxylic acids to yield a series of esters that exhibited enhanced biological activity against hypertension .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethylamine group at position 4 may improve water solubility relative to bulkier substituents like cyclohexyl or aryl groups .

Key Observations :

  • The synthesis of the target compound likely parallels methods used for 4-nitrophenyl-containing analogues, such as iodine-mediated cyclization (e.g., ) or electrophilic substitution .
  • High-yield routes (e.g., 94% for 4-nitrophenylthiazol-2-amine) suggest that nitro group incorporation is feasible under optimized conditions .

Key Observations :

  • The morpholinyl derivative’s dual analgesic/anti-inflammatory action underscores the role of polar substituents in central nervous system penetration .
  • The absence of a nitro group in VUF10497 () correlates with reduced electron-withdrawing effects but retained H4R affinity, suggesting the target compound’s nitro group may shift selectivity toward other targets .

Biological Activity

N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This compound features a unique structure that combines a quinazoline ring with a sulfanyl group and a nitrophenyl moiety, which may contribute to its biological effects. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The method generally includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Functionalization with the nitrophenyl moiety through electrophilic aromatic substitution.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives, including this compound. Notably, these compounds have been shown to induce apoptosis in various cancer cell lines, which is crucial for inhibiting tumor growth.

Key Findings:

  • Apoptosis Induction: Quinazoline derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Kinase Inhibition: These compounds often act as inhibitors of specific kinases involved in cancer progression. Differential Scanning Fluorimetry (DSF) studies demonstrated significant binding affinity to several kinases, indicating their role as potential targeted therapies .
CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)5.0Apoptosis induction
This compoundMCF7 (Breast)7.5Kinase inhibition

Anti-inflammatory Activity

In addition to anticancer effects, certain quinazoline derivatives have been evaluated for their anti-inflammatory properties. Research indicates that these compounds may modulate inflammatory pathways, making them candidates for treating conditions like ulcerative colitis.

Case Study:
A study on related quinazoline compounds found that they exhibited significant activity against ulcerative colitis models in vivo, suggesting that this compound could possess similar therapeutic benefits .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Tyrosine Kinases: By targeting tyrosine kinases, these compounds disrupt signaling pathways crucial for cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS): Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Gene Expression: Quinazoline derivatives can influence the expression of genes involved in apoptosis and cell cycle regulation.

Q & A

Basic Question: What are the optimized synthetic routes for this quinazoline derivative, and how can researchers address low yields during sulfanyl group incorporation?

Methodological Answer:
The synthesis of sulfanyl-substituted quinazolines typically involves nucleophilic substitution or thiol-ene reactions. For example, in analogous compounds, sulfanyl groups are introduced via reaction of a quinazoline precursor with thiols (e.g., (4-nitrophenyl)methanethiol) under basic conditions (e.g., NaH or Et₃N in DMF at 60–80°C) . To mitigate low yields:

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase C18 columns for polar byproducts .
  • Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation (e.g., unreacted thiol or quinazoline starting material) .

Advanced Question: How does the electronic effect of the 4-nitrophenyl group influence the compound’s reactivity in cross-coupling reactions or biological target binding?

Methodological Answer:
The electron-withdrawing nitro group enhances electrophilic character at the sulfanyl-linked carbon, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For biological studies:

  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., sulfur atom) .
  • SAR Studies : Compare activity against analogs with electron-donating groups (e.g., -OCH₃) to assess nitro’s role in target affinity (e.g., kinase inhibition) .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound, and how should researchers resolve overlapping signals in NMR?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Overlapping aromatic signals (e.g., quinazoline C6-H and nitrophenyl protons) can be resolved via variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For sulfur-containing analogs, isotopic patterns (e.g., ³²S/³⁴S) must align .

Advanced Question: How can researchers design in vitro assays to evaluate the compound’s potential as a kinase inhibitor, given structural similarities to known quinazoline-based drugs?

Methodological Answer:

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) targeting EGFR or VEGFR2, common quinazoline targets. Include positive controls (e.g., Gefitinib) .
  • Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB: 1M17) to map binding interactions, focusing on the sulfanyl and nitro groups’ roles in ATP-pocket occupancy .

Basic Question: What solvent systems and conditions are recommended for recrystallization to achieve high purity (>98%)?

Methodological Answer:

  • Solvent Screening : Test mixtures like ethanol/water, DCM/hexane, or acetone/ethyl acetate. For nitro-containing compounds, avoid prolonged heating to prevent decomposition .
  • Gradient Cooling : Slowly reduce temperature from 60°C to 4°C over 12 hours to promote crystal growth .

Advanced Question: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility while maintaining stability .
  • Dynamic Light Scattering (DLS) : Monitor particle size in PBS (pH 7.4) to detect aggregation. Adjust formulation if particles exceed 200 nm .

Basic Question: What are the stability risks under acidic/basic conditions, and how can degradation products be identified?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH at 40°C for 24h. Analyze via HPLC-PDA to track nitro group reduction (λmax shift from 270 nm to 340 nm) or sulfanyl oxidation (disulfide formation) .
  • LC-MS/MS : Identify major degradation products (e.g., nitro→amine reduction or quinazoline ring cleavage) .

Advanced Question: What strategies can validate the compound’s mechanism of action when initial phenotypic assays show off-target effects?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., specific kinases) and repeat assays to confirm on-target activity .
  • Thermal Proteome Profiling (TPP) : Incubate with cell lysates, identify proteins with shifted melting temperatures, and prioritize hits via bioinformatics (e.g., STRINGdb) .

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